Structural and Pharmacological Profiling of 6-(Pyridin-4-yl)quinazolin-2-amine: A Privileged Scaffold in Kinase Inhibitor Discovery
Structural and Pharmacological Profiling of 6-(Pyridin-4-yl)quinazolin-2-amine: A Privileged Scaffold in Kinase Inhibitor Discovery
Executive Summary
In the landscape of targeted oncology and signal transduction modulation, the quinazolin-2-amine core has emerged as a highly privileged pharmacophore. Specifically, 6-(pyridin-4-yl)quinazolin-2-amine serves as a critical structural fragment and intermediate in the design of Type I ATP-competitive kinase inhibitors. By mimicking the adenine ring of ATP, this scaffold effectively anchors into the highly conserved kinase hinge region. This technical whitepaper explores the physicochemical properties, structural biology, synthetic methodologies, and biological validation protocols associated with this critical molecule, providing a comprehensive guide for medicinal chemists and drug development professionals.
Chemical Identity & Physicochemical Properties
Accurate cataloging of physicochemical properties is the first step in structure-based drug design (SBDD). The properties of 6-(pyridin-4-yl)quinazolin-2-amine dictate its solubility, membrane permeability, and binding thermodynamics[1].
| Property | Value | Clinical / Chemical Relevance |
| Chemical Name | 6-(Pyridin-4-yl)quinazolin-2-amine | Core scaffold for kinase inhibitor libraries. |
| CAS Registry Number | 1008505-37-0 | Essential for accurate compound tracking[1]. |
| Molecular Formula | C13H10N4 | Indicates a highly aromatic, nitrogen-rich system. |
| Molecular Weight | 222.2453 g/mol | Low molecular weight allows for extensive functionalization without exceeding Lipinski's Rule of 5[2]. |
| Hydrogen Bond Donors | 1 (Primary Amine) | Critical for interacting with the kinase hinge backbone C=O. |
| Hydrogen Bond Acceptors | 3 (N1, N3, Pyridine N) | N1 interacts with the hinge backbone NH; Pyridine N interacts with solvent or DFG motif. |
Structural Biology & Pharmacophore Dynamics
The success of 6-(pyridin-4-yl)quinazolin-2-amine lies in its precise geometric complementarity to the ATP-binding pocket of various kinases.
Causality of Binding: The quinazolin-2-amine moiety acts as the primary anchor. The 2-amine group functions as a hydrogen bond donor, interacting with the backbone carbonyl of the hinge region (e.g., Cys532 in B-Raf). Simultaneously, the N1 nitrogen of the quinazoline ring acts as a hydrogen bond acceptor, engaging the backbone amide NH of the same hinge residue[3].
The strategic placement of the pyridine ring at the 6-position is not arbitrary. In a typical DFG-in conformation (active kinase state), the 6-position vector points directly toward Hydrophobic Pocket II or the solvent-exposed channel. The pyridine ring provides π−π stacking opportunities with aromatic gatekeeper residues, while its nitrogen can participate in water-mediated hydrogen bonding networks, enhancing both target affinity and residence time.
Kinase hinge-binding pharmacophore model of 6-(pyridin-4-yl)quinazolin-2-amine.
Synthetic Methodology: Causality & Optimization
The synthesis of 6-(pyridin-4-yl)quinazolin-2-amine relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling.
Mechanistic Causality: We utilize Pd(dppf)Cl2 as the catalyst rather than standard Pd(PPh3)4 . The bidentate dppf ligand enforces a large bite angle on the palladium center, which accelerates the reductive elimination step—a critical requirement when coupling electron-deficient heteroaryls like pyridine that are otherwise prone to protodeboronation. A biphasic solvent system (1,4-Dioxane/Water) is employed because the organic phase solubilizes the lipophilic 6-bromoquinazolin-2-amine, while the aqueous phase dissolves the Na2CO3 base, which is required to activate the boronic acid into the reactive trihydroxyboronate intermediate.
Step-by-step synthetic workflow via Suzuki-Miyaura cross-coupling.
Protocol 1: Self-Validating Synthesis Workflow
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Reaction Setup: In an oven-dried Schlenk flask, combine 6-bromoquinazolin-2-amine (1.0 eq) and pyridin-4-ylboronic acid (1.2 eq).
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Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.05 eq) and Na2CO3 (2.0 eq).
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Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized water. Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, preventing catalyst oxidation.
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Thermal Activation: Heat the reaction to 90°C under an argon atmosphere for 4 hours.
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Validation & Quality Control: Monitor reaction completion via TLC (DCM:MeOH 9:1). A successful conversion is indicated by the disappearance of the starting material spot and the emergence of a highly UV-active product spot.
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Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4 .
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Purification: Concentrate in vacuo and purify via flash column chromatography. Validate the final product using LC-MS (Target m/z [M+H]+=223.1 ).
Application in Oncology: Target Specificity
The 6-(pyridin-4-yl)quinazolin-2-amine scaffold has been instrumental in addressing unmet clinical needs in oncology.
Mutant B-Raf V600E Inhibition: This scaffold was fundamentally validated during the discovery of potent, mutant B-Raf V600E selective kinase inhibitors[3]. The V600E mutation locks B-Raf in a constitutively active state, driving melanoma proliferation. Optimized aminoquinazoline derivatives utilizing this core demonstrated exceptional biochemical potency ( IC50=0.023μM ) and preferential antiproliferative activity in mutant cell lines, effectively shutting down the downstream MEK/ERK signaling cascade[3].
ROR1 Pseudokinase Inhibition: More recently, structure-based drug design has repurposed this core to target the ROR1 pseudokinase, a critical driver in triple-negative breast cancer (TNBC)[4]. Novel quinazolin-2-amine derivatives exhibited excellent binding affinity to ROR1 ( KD=0.052μM ) and potent antiproliferative effects in vitro ( IC50=0.075μM ), proving that this scaffold can effectively stabilize pseudokinases that lack classical ATP catalytic activity[4].
B-Raf V600E signaling pathway and targeted inhibition mechanism.
Biological Evaluation: Self-Validating Assay Systems
To accurately quantify the inhibitory potency of compounds derived from this scaffold, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.
Causality of Assay Choice: Highly conjugated aromatic systems like quinazolines often exhibit intrinsic auto-fluorescence, which creates false positives in standard luminescence or fluorescence assays. TR-FRET utilizes a europium (Eu) chelate donor with a long emission half-life. By introducing a time delay before reading the emission, short-lived compound auto-fluorescence decays completely, ensuring high signal-to-noise ratios.
Protocol 2: TR-FRET Kinase Inhibition Assay
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Reagent Preparation: Prepare a master mix containing recombinant kinase (e.g., B-Raf V600E), ULight-labeled peptide substrate, and ATP at its predetermined Km value in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Tween-20).
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Compound Dosing: Dispense 6-(pyridin-4-yl)quinazolin-2-amine derivatives in a 10-point, 3-fold serial dilution into a 384-well proxiplate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.
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Kinase Reaction: Add the kinase/substrate master mix to the compounds. Incubate at 25°C for 60 minutes.
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Detection Phase: Stop the reaction by adding EDTA (to chelate Mg2+ ) alongside a Europium-labeled anti-phospho antibody. Incubate for an additional 60 minutes.
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Data Acquisition: Read the plate on an EnVision multimode plate reader using a 320 nm excitation filter and dual emission filters at 615 nm (Europium) and 665 nm (ULight).
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System Validation (Z'-factor): Calculate the Z'-factor using DMSO (vehicle, 0% inhibition) and Staurosporine ( 10μM , 100% inhibition) control wells. The assay is only deemed self-validating and robust if the Z′≥0.6 .
References[2] Title: 6-(піридин-4-іл)хіназолін-2-амін CAS#: 1008505-37-0 • ChemWhat
Source: ChemWhat URL: 4] Title: Structure-Based Discovery of Quinazolin-2-amine Derivatives as Potent ROR1 Pseudokinase Inhibitors with In Vitro and In Vivo Efficacy against Triple-Negative Breast Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL: 1] Title: 1008505-37-0 | CAS DataBase Source: ChemicalBook URL: 3] Title: Discovery and Optimization of a Novel Series of Potent Mutant B-Raf V600E Selective Kinase Inhibitors Source: ACS Publications URL:
